![molecular formula C8H8N6O B11898692 3-(5-Amino-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)propanenitrile](/img/structure/B11898692.png)
3-(5-Amino-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)propanenitrile
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Overview
Description
3-(5-Amino-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)propanenitrile is a heterocyclic compound that features a pyrazolo[3,4-d]pyrimidine core. This compound is of significant interest in medicinal chemistry due to its potential biological activities, including antiviral and anticancer properties .
Preparation Methods
The synthesis of 3-(5-Amino-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)propanenitrile typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 5-amino-1H-pyrazole-4-carboxamide with ethyl cyanoacetate in the presence of a base, followed by cyclization to form the pyrazolo[3,4-d]pyrimidine ring . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity.
Chemical Reactions Analysis
3-(5-Amino-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)propanenitrile undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can yield amino derivatives.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the amino group, to form various substituted derivatives.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like amines. Major products formed from these reactions include substituted pyrazolo[3,4-d]pyrimidines and their derivatives .
Scientific Research Applications
3-(5-Amino-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)propanenitrile has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound exhibits significant biological activities, including antiviral and anticancer properties.
Industry: The compound’s derivatives are used in the development of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 3-(5-Amino-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)propanenitrile involves its interaction with specific molecular targets. For instance, its inhibitory effect on cyclin-dependent kinase 2 (CDK2) involves binding to the active site of the enzyme, thereby preventing the phosphorylation of target proteins essential for cell cycle progression . This inhibition leads to cell cycle arrest and apoptosis in cancer cells .
Comparison with Similar Compounds
3-(5-Amino-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)propanenitrile can be compared with other pyrazolo[3,4-d]pyrimidine derivatives, such as:
Pemetrexed: A similar compound used as an anticancer agent.
Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine derivatives: These compounds also exhibit significant biological activities, including enzyme inhibition and anticancer properties.
The uniqueness of this compound lies in its specific structure, which allows for diverse chemical modifications and potential therapeutic applications .
Properties
Molecular Formula |
C8H8N6O |
---|---|
Molecular Weight |
204.19 g/mol |
IUPAC Name |
3-(5-amino-4-oxopyrazolo[3,4-d]pyrimidin-1-yl)propanenitrile |
InChI |
InChI=1S/C8H8N6O/c9-2-1-3-14-7-6(4-12-14)8(15)13(10)5-11-7/h4-5H,1,3,10H2 |
InChI Key |
MBNWNEOMHAVOMZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=NN(C2=C1C(=O)N(C=N2)N)CCC#N |
Origin of Product |
United States |
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